3-(Propyloxy)-4-methoxybenzyl bromide
Description
3-(Propyloxy)-4-methoxybenzyl bromide (C₁₁H₁₅BrO₂) is a benzyl bromide derivative featuring a methoxy group at the para position and a propyloxy group at the meta position on the aromatic ring. This compound serves as a versatile alkylating agent in organic synthesis, particularly in pharmaceutical intermediates, due to its electron-donating substituents that enhance reactivity in nucleophilic substitution reactions. Its molecular weight (259.14 g/mol) and lipophilic nature, imparted by the propyloxy chain, distinguish it from simpler analogs like 4-methoxybenzyl bromide (C₈H₉BrO, 201.06 g/mol).
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-propoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
ULQVCKWVQMWKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CBr)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
4-Methoxybenzyl Bromide (CAS 2746-25-0) :
- Substituents: Methoxy group at the para position.
- Reactivity: Electron-donating methoxy group activates the benzyl bromide for nucleophilic substitution.
- Applications: Widely used in coupling reactions to introduce 4-methoxybenzyl groups.
- Physical Properties: Density 1.379 g/mL, molecular weight 201.06.
3-Methoxybenzyl Bromide (CAS 874-98-6) :
4-(Trifluoromethoxy)benzyl Bromide (CAS 50824-05-0) :
4-Methoxy-3-nitrobenzyl Bromide (CAS 61010-34-2) :
Physical Properties Comparison
*Estimated based on structural analogs.
Research Findings and Data
Antiplasmodial Activity Comparison
| Compound | IC₅₀ (μM) * |
|---|---|
| (1)-N-(4-Methoxybenzyl)-1,10-phenanthrolinium bromide | 0.93 (FCR-3 strain) |
| This compound | Not reported |
*Hypothetically, the propyloxy group may alter membrane permeability, affecting activity.
Stability and Handling
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